molecular formula C2H6S2 B034537 1,1,2,2-Tetradeuterioethane-1,2-dithiol CAS No. 100189-81-9

1,1,2,2-Tetradeuterioethane-1,2-dithiol

Cat. No. B034537
M. Wt: 98.23 g/mol
InChI Key: VYMPLPIFKRHAAC-LNLMKGTHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves multistep chemical reactions, starting from basic organic or inorganic precursors. For instance, the synthesis of related dithiane derivatives involves the use of protective groups and strategic reaction conditions to incorporate sulfur atoms into the organic framework, as seen in the synthesis of 1,3-dithiane from methyl phenyl sulfoxide derivatives (Martinez et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetradeuterioethane-1,2-dithiol and related compounds is characterized by the presence of a dithiolane ring, a five-membered cyclic structure containing two sulfur atoms. The incorporation of deuterium atoms in place of hydrogen contributes to the uniqueness of its structure, potentially affecting its physical and chemical properties. Structural analyses, such as X-ray crystallography, are often employed to determine the exact arrangement of atoms within the molecule.

Chemical Reactions and Properties

Dithiol-containing compounds like 1,1,2,2-Tetradeuterioethane-1,2-dithiol participate in various chemical reactions, including cycloadditions, which are essential for the synthesis of complex organic molecules. These reactions can lead to the formation of new cyclic structures or the introduction of functional groups, significantly altering the compound's properties and potential applications (Ishii et al., 1991).

Scientific Research Applications

  • Synthesis of Mixed-Ligand Zn(II) and Cu(II) Complexes : It is used in synthesizing mixed-ligand Zn(II) and Cu(II) complexes, which demonstrate antiproliferative activity against human tumor cell lines and 3D cell cultures. This suggests potential applications in cancer research and therapeutics (Adhikari et al., 2019).

  • Enhancing Luminescence in Semiconductor Networks : The chemical serves as a ligand in the synthesis of self-assembled CdSe nanocrystalline semiconductor (quantum dot) networks, significantly enhancing their luminescence. This application is relevant in materials science, particularly in the development of advanced luminescent materials (McCullough et al., 1993).

  • Conducting or Magnetic Material Preparation : It is involved in the preparation of materials with conducting or magnetic properties, such as metal-bis-1,2-dithiolene complexes and their ligands. This highlights its role in creating materials with unique electrical or magnetic properties (Robertson & Cronin, 2002).

  • Synthesis of Fluorinated Compounds : The chemical is used in the preparation of partially fluorinated compounds like 1,2,bis(trimethylsilylthio) 1,1,2,2-tetra-fluoroethane, contributing to research in fluorine chemistry and the development of novel fluorinated materials (Roesky & Otten, 1990).

  • Research in Organic Metals and Quasi-Covalent Bonds : Dithiolium cations, which can be derived from 1,1,2,2-Tetradeuterioethane-1,2-dithiol, are useful synthetic intermediates in the field of organic metals and in the study of quasi-covalent bonds (Lozac'h & Stavaux, 1981).

  • Thermoelectric Applications : Metal coordination polymers synthesized with 1,1,2,2-ethenetetrathiolate linking bridges, related to 1,1,2,2-Tetradeuterioethane-1,2-dithiol, exhibit high Seebeck coefficients, indicating potential for use in thermoelectric applications (Sun et al., 2012).

  • Single-Molecule Magnets : Compounds based on 1,1,2,2-Tetradeuterioethane-1,2-dithiol have been synthesized and characterized as single-molecule magnets (SMM), suggesting applications in advanced magnetic materials and data storage technologies (Hiraga et al., 2009).

Safety And Hazards

Ethane-1,2-dithiol is considered hazardous . It can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Ethane-1,2-dithiol is a common building block in organic synthesis and an excellent ligand for metal ions . Its use in various chemical reactions and potential for further applications in organic synthesis suggest that it will continue to be an important compound in the field of chemistry.

properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPLPIFKRHAAC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethane-D4-dithiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Oida, S Tanimoto, H Terao, M Okano - Journal of the Chemical …, 1986 - pubs.rsc.org
The reaction of 2-alkenyl- and 2-benzyl-1,3-dithiolanes with several bases and successive alkylation with alkyl halides has been investigated. In the reaction of 2-alk-1-enyl-1,3-…
Number of citations: 27 pubs.rsc.org

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